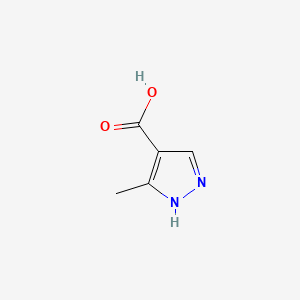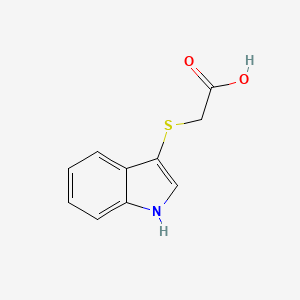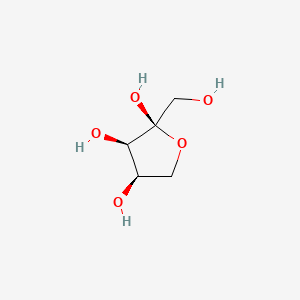
alpha-D-Ribulose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-ribulose is a D-ribulose with an alpha-configuration at the anomeric position.
科学的研究の応用
Enzymatic Production and Industrial Applications
Alpha-D-Ribulose, a type of rare sugar, has significant applications in food, agriculture, and medicine industries. Enzymatic production of Alpha-D-Ribulose is achieved through isomerases like L-fucose isomerase (L-FI) and D-arabinose isomerase (D-AI). This approach is considered more cost-effective and simpler than chemical synthesis, making it a valuable method for industries that require these rare sugars (Iqbal et al., 2020).
Role in Photosynthesis and Plant Metabolism
Alpha-D-Ribulose plays a crucial role in the pentose phosphate cycle and photosynthesis. The study of D-ribose-5-phosphate isomerase from Pyrococcus horikoshii, which catalyzes the interconversion between the ribose and ribulose forms, highlights its importance in these metabolic processes. This enzyme is highly active at high temperatures and its structure reveals insights into its catalytic mechanism (Ishikawa et al., 2002).
mRNA Levels in Bacteria
In Rhodopseudomonas sphaeroides, the mRNA levels specific for ribulose-1,5-bisphosphate carboxylase, which is vital for photosynthesis, were found to be regulated by factors like light intensity, oxygen presence, and substrate types. This research helps in understanding the molecular biology of bacteria and their responses to environmental factors (Zhu & Kaplan, 1985).
Structural Insights into Plant RuBisCO
The tertiary structure of plant ribulose-1,5-bisphosphate carboxylase-oxygenase (RuBisCO) has been determined, providing crucial insights into its functioning. RuBisCO, which involves Alpha-D-Ribulose in its catalytic process, plays a key role in photosynthesis by combining carbon dioxide with ribulose bisphosphate. Understanding its structure aids in comprehending its role in plant metabolism and photosynthesis (Chapman et al., 1988).
Biocatalytic Production and Potential in Asymmetric Synthesis
The study of the Enterobacter aerogenes ribitol dehydrogenase for the production of D-ribulose showcases its potential in biocatalytic processes. This approach is significant for the industrial production of D-ribulose, a rare sugar with applications in asymmetric synthesis (Singh et al., 2016).
Biomedical and Material Science Applications
Nanocellulose, derived from cellulose which includes Alpha-D-Ribulose, has shown potential in biomedical applications. Its properties like biocompatibility, biodegradability, and low toxicity make it suitable for use in various medical materials and devices. The extraction and characterization of nanocellulose open up avenues for innovative biomedical solutions (Lin & Dufresne, 2014).
特性
CAS番号 |
131064-69-2 |
|---|---|
分子式 |
C5H10O5 |
分子量 |
150.13 g/mol |
IUPAC名 |
(2S,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5+/m1/s1 |
InChIキー |
LQXVFWRQNMEDEE-WDCZJNDASA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@](O1)(CO)O)O)O |
SMILES |
C1C(C(C(O1)(CO)O)O)O |
正規SMILES |
C1C(C(C(O1)(CO)O)O)O |
その他のCAS番号 |
131064-69-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)
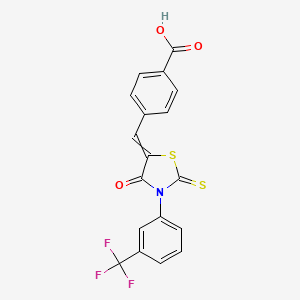
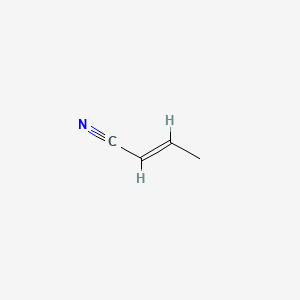
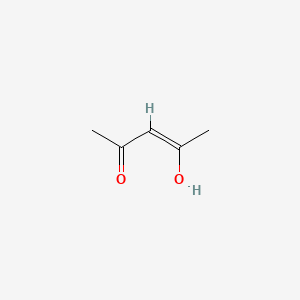

![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)
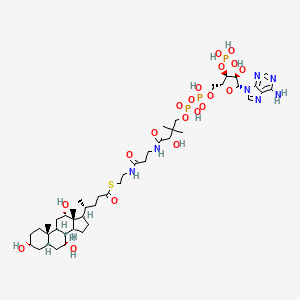
![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)
![1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1212550.png)
![4-[2,3-dihydroxy-3-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl]-3,5-dimethyloxolan-2-one](/img/structure/B1212551.png)
